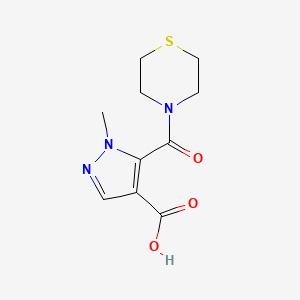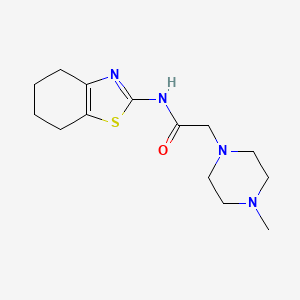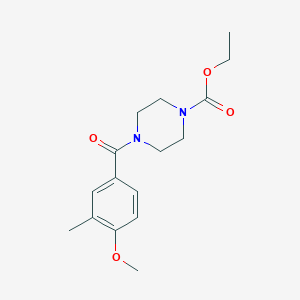
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPBM is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activation of this receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide can modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward processing and motivation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the biochemical and physiological processes involved in addiction, depression, schizophrenia, and Parkinson's disease. In addiction, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse. In depression, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve mood and reduce anhedonia. In schizophrenia, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve cognitive function and reduce positive symptoms. In Parkinson's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve motor function and reduce dyskinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide also has some limitations, including its high cost, limited availability, and potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of addiction, depression, schizophrenia, and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the long-term effects and safety profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been investigated for its potential use in the treatment of addiction, depression, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-17-7-8-18-19(13-17)25-12-11-24-18)16-5-3-15(4-6-16)14-22-9-1-2-10-22/h3-8,13H,1-2,9-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHBFWILGBUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4878001.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4878006.png)
![1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone](/img/structure/B4878007.png)

![ethyl 5-methyl-2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4878034.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)
![3,6-dimethyl-4-[(2-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4878046.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)


![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878077.png)
